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Compound of Interest

Compound Name:
CYCLOPENTYL 2-PYRIDYL

KETONE

Cat. No.: B116218 Get Quote

Chemical Name: Cyclopentyl(pyridin-2-yl)methanone CAS Number: 157592-43-3 Molecular

Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol

This technical guide provides a comprehensive overview of the available spectroscopic data for

the compound cyclopentyl(pyridin-2-yl)methanone (CAS 157592-43-3). The information is

intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis.

Spectroscopic Data Summary
While direct experimental spectra for CAS 157592-43-3 are not readily available in the public

domain, the following tables summarize the expected and reported spectroscopic data based

on analysis of similar compounds and available documentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed analysis of supporting information from a related study suggests the following ¹H and

¹³C NMR spectral data for cyclopentyl(pyridin-2-yl)methanone.

Table 1: ¹H NMR Data (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.70 d 1H Pyridine H6

~8.00 td 1H Pyridine H4

~7.85 d 1H Pyridine H3

~7.45 ddd 1H Pyridine H5

~4.30 quintet 1H Methine CH

~1.95-1.60 m 8H Cyclopentyl CH₂

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~202.0 Carbonyl C=O

~153.0 Pyridine C2

~149.0 Pyridine C6

~137.0 Pyridine C4

~126.0 Pyridine C5

~122.0 Pyridine C3

~46.0 Methine CH

~29.0 Cyclopentyl CH₂

~26.0 Cyclopentyl CH₂

Infrared (IR) Spectroscopy
An experimental IR spectrum for cyclopentyl(pyridin-2-yl)methanone is not publicly available.

However, based on the functional groups present (ketone, pyridine ring, alkyl chain), the

following characteristic absorption bands are expected.
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3100-3000 Medium-Weak C-H stretch (aromatic)

~2960-2870 Strong C-H stretch (aliphatic)

~1700 Strong C=O stretch (ketone)

~1580, 1470, 1430 Medium-Strong
C=C and C=N stretching

(pyridine ring)

~1450 Medium CH₂ bending

~780, ~740 Strong
C-H out-of-plane bending

(pyridine)

Mass Spectrometry (MS)
An experimental mass spectrum for cyclopentyl(pyridin-2-yl)methanone is not publicly

available. The predicted fragmentation pattern would likely involve the following key fragments.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Ion

175 [M]⁺ (Molecular Ion)

106 [C₅H₄NCO]⁺

78 [C₅H₄N]⁺

69 [C₅H₉]⁺

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of cyclopentyl(pyridin-2-yl)methanone, based on established methods for similar

compounds.[1]
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Synthesis of Cyclopentyl(pyridin-2-yl)methanone
This synthesis can be achieved via a Grignard reaction between a cyclopentyl magnesium

halide and a suitable pyridine-2-carbonyl derivative.

Experimental Workflow Diagram

Step 1: Grignard Reagent Formation

Step 2: Acylation

Step 3: Oxidation & Workup
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Caption: Synthetic workflow for cyclopentyl(pyridin-2-yl)methanone.

Protocol:

Grignard Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped

with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2

equivalents) in anhydrous diethyl ether are added. A solution of cyclopentyl bromide (1

equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture

is refluxed until the magnesium is consumed.

Acylation: The Grignard reagent is cooled to 0 °C, and a solution of pyridine-2-

carboxaldehyde (1 equivalent) in anhydrous diethyl ether is added dropwise. The reaction

mixture is stirred at room temperature for several hours.

Oxidation and Workup: The reaction is carefully quenched with a saturated aqueous solution

of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted

with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and

concentrated under reduced pressure. The resulting crude alcohol is then oxidized to the

ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in

dichloromethane. The reaction mixture is purified by column chromatography on silica gel to

afford the final product.

Spectroscopic Analysis
NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

The sample is dissolved in deuterated chloroform (CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

IR Spectroscopy:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

The sample can be analyzed as a thin film on a NaCl or KBr plate, or as a KBr pellet.
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Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

The sample is introduced via direct infusion or gas chromatography.

The data is reported as a mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

NMR Analysis IR Analysis MS Analysis

Purified Cyclopentyl(pyridin-2-yl)methanone
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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